molecular formula C9H17NO B15051314 [2-(Oxan-4-yl)cyclopropyl]methanamine

[2-(Oxan-4-yl)cyclopropyl]methanamine

Cat. No.: B15051314
M. Wt: 155.24 g/mol
InChI Key: AXSNFTMZHHKYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Oxan-4-yl)cyclopropyl]methanamine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This cyclopropanamine derivative is supplied for research purposes only. Structurally related cyclopropanamine compounds have been identified in patent literature as having significant research value due to their biological activity. Specifically, such compounds are investigated as potent inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) . This mechanism of action is a key target in exploratory research for a range of disorders, including neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease . The tetrahydropyran (oxan-4-yl) moiety within the structure contributes to the molecule's overall physicochemical properties, making it a compound of interest in medicinal chemistry and drug discovery programs. Research into this chemical class extends to its potential application in models of developmental disorders, epilepsy, and tuberous sclerosis . This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

[2-(oxan-4-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H17NO/c10-6-8-5-9(8)7-1-3-11-4-2-7/h7-9H,1-6,10H2

InChI Key

AXSNFTMZHHKYGS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2CC2CN

Origin of Product

United States

Synthetic Methodologies for 2 Oxan 4 Yl Cyclopropyl Methanamine

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A logical retrosynthetic analysis of [2-(Oxan-4-yl)cyclopropyl]methanamine (I) suggests several key disconnections to simplify the structure into readily available starting materials. A primary disconnection can be made at the C-C bond between the cyclopropane (B1198618) ring and the aminomethyl group, leading to a cyclopropyl (B3062369) precursor such as a nitrile or a carboxylic acid (II). This simplifies the synthesis to the formation of a functionalized cyclopropane.

Another critical disconnection involves the C-C bonds of the cyclopropane ring itself. This leads back to an alkene precursor (III), which already contains the oxane scaffold. This approach is particularly attractive as it allows for the late-stage introduction of the three-membered ring. The alkene precursor (III) can be conceptually derived from a commercially available oxane derivative, such as tetrahydropyran-4-carbaldehyde (IV), through a Wittig-type olefination reaction.

Finally, the primary amine functionality can be traced back to a more stable precursor like a nitrile, azide, or a protected amine, which can be introduced and converted in the final steps of the synthesis. This retrosynthetic strategy forms the basis for the direct synthetic routes discussed in the following sections.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct synthetic routes can be devised to construct this compound. These routes typically involve the sequential formation of the key structural motifs: the cyclopropane ring, the incorporation of the oxane system, and the formation of the primary amine.

The construction of the cyclopropane ring is a pivotal step in the synthesis. Several well-established methods can be employed, starting from an alkene precursor such as 4-vinyltetrahydropyran.

Simmons-Smith Reaction: This is a widely used method for the cyclopropanation of alkenes. organicreactions.orgwikipedia.orgorganic-chemistry.orgtcichemicals.com The reaction of 4-vinyltetrahydropyran with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (IZnCH₂I), would yield the desired cyclopropyl-oxane scaffold. organicreactions.orgwikipedia.org The reaction is known for its stereospecificity, preserving the geometry of the starting alkene. organicreactions.org The electrophilic nature of the carbenoid suggests that electron-rich alkenes react more readily. organicreactions.org

Corey-Chaykovsky Cyclopropanation: An alternative approach involves the reaction of an α,β-unsaturated ester or ketone derived from tetrahydropyran-4-carbaldehyde with a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide and a base. nih.gov This method is particularly useful for the synthesis of cyclopropanes adjacent to an electron-withdrawing group, which can then be further manipulated to install the aminomethyl group. nih.gov

Diazo Compound-Mediated Cyclopropanation: The reaction of the alkene precursor with a diazo compound, often in the presence of a transition metal catalyst, can also afford the cyclopropane ring. However, the hazardous nature of diazomethane (B1218177) often makes other methods preferable. tcichemicals.com

A comparative table of these cyclopropanation methods is presented below:

MethodReagentsKey Features
Simmons-Smith ReactionCH₂I₂ / Zn-Cu or Et₂ZnStereospecific, compatible with various functional groups. organicreactions.orgwikipedia.orgnih.gov
Corey-Chaykovsky ReactionTrimethylsulfoxonium iodide / BaseEffective for α,β-unsaturated systems. nih.gov
Diazo Compound-MediatedDiazomethane / Metal catalystVersatile but involves hazardous reagents.

The oxane moiety is typically introduced by starting with a commercially available and relatively inexpensive precursor.

Starting from Tetrahydropyran-4-carbaldehyde: This aldehyde can be converted to the necessary alkene precursor, 4-vinyltetrahydropyran, through a Wittig reaction with methyltriphenylphosphonium (B96628) bromide.

Starting from (Tetrahydro-2H-pyran-4-yl)methanol: This alcohol can be oxidized to the corresponding aldehyde, which then serves as a precursor for the olefination step. chemicalbook.com Alternatively, it can be converted to a leaving group and subjected to an elimination reaction to form the vinyl group.

Starting from Ethyl tetrahydro-2H-pyran-4-carboxylate: This ester can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.comchemicalbook.com The resulting alcohol can then be further transformed as described above.

The final step in the synthesis is the introduction of the primary aminomethyl group. This can be achieved through various functional group transformations on a suitable cyclopropyl intermediate.

Reduction of a Nitrile: A common and efficient method is the reduction of a cyclopropyl nitrile. google.com The nitrile can be introduced via a Wittig-type reaction of tetrahydropyran-4-carbaldehyde with a phosphonate (B1237965) ester containing a nitrile group, followed by cyclopropanation. The subsequent reduction of the nitrile to the primary amine can be accomplished using reagents such as lithium aluminum hydride or by catalytic hydrogenation. google.com

Curtius or Hofmann Rearrangement: A cyclopropyl carboxylic acid can be converted to the corresponding acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. Hydrolysis of the isocyanate yields the primary amine. Similarly, a cyclopropyl carboxamide can undergo a Hofmann rearrangement to afford the amine.

Gabriel Synthesis: A cyclopropylmethyl halide can be reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method is advantageous for avoiding over-alkylation. A related approach involves a Mitsunobu reaction followed by deprotection of the resulting Gabriel imide. nih.gov

Stereoselective Synthesis of this compound

The target molecule possesses two stereocenters on the cyclopropane ring, which can exist as either cis or trans diastereomers. Controlling the stereochemical outcome of the cyclopropanation reaction is therefore a crucial aspect of the synthesis.

The diastereoselectivity of the cyclopropanation reaction can be influenced by the steric and electronic properties of the substrate and the reagents used.

Substrate-Controlled Diastereoselectivity: The bulky oxane ring is expected to exert a significant steric influence on the approaching cyclopropanating agent. The reagent is likely to add to the less hindered face of the double bond in the 4-vinyltetrahydropyran precursor, leading to a preference for one diastereomer.

Directed Simmons-Smith Reaction: The Simmons-Smith reaction is known to be directed by proximal oxygen atoms, such as hydroxyl or ether groups. organicreactions.orgorganic-chemistry.org In a precursor containing a hydroxyl group on a side chain attached to the oxane ring, the zinc-based reagent can coordinate with the oxygen atom, directing the cyclopropanation to the same face of the double bond. organic-chemistry.org This can lead to high levels of diastereoselectivity. For instance, the cyclopropanation of an allylic alcohol derived from the oxane precursor would be expected to proceed with high diastereoselectivity.

Ylide-Based Cyclopropanation: The stereochemical outcome of cyclopropanations using sulfur ylides can also be controlled. The reaction of dienes with aryl- and vinyl-stabilized sulfonium (B1226848) ylides has been shown to proceed with high trans-diastereoselectivity. organic-chemistry.org By choosing the appropriate ylide and reaction conditions, it may be possible to favor the formation of the desired diastereomer of this compound.

Further research and experimental validation are necessary to determine the optimal conditions for achieving high diastereoselectivity in the synthesis of this specific target molecule.

Enantioselective Methodologies (e.g., Asymmetric Catalysis, Chiral Auxiliaries)

The direct construction of the chiral cyclopropane core in an enantioselective manner is a highly efficient strategy. This can be achieved through asymmetric catalysis or by employing chiral auxiliaries.

Asymmetric Catalysis:

The catalytic asymmetric cyclopropanation of a suitable alkene precursor, such as 4-vinyl-oxane, is a primary strategy. Transition metal catalysts, particularly those based on cobalt and rhodium, have shown significant efficacy in related transformations. nih.govresearchgate.net For instance, chiral cobalt(II) complexes can catalyze the cyclopropanation of various olefins with diazo compounds, offering high yields and excellent diastereo- and enantioselectivity. nih.gov Similarly, rhodium(II)-catalyzed reactions are well-established for asymmetric cyclopropanation. researchgate.net

A key reaction in this context is the asymmetric Simmons-Smith reaction. While the classic Simmons-Smith reaction is not catalytic, modern variants have been developed that employ catalytic amounts of a chiral ligand in the presence of a stoichiometric zinc reagent. dicp.ac.cnnih.govwiley-vch.deorganic-chemistry.orgprinceton.edunih.gov For the synthesis of this compound, a precursor like 4-vinyl-oxane could be subjected to cyclopropanation using a dihalomethane and a zinc carbenoid in the presence of a chiral ligand.

Illustrative Data for Asymmetric Catalytic Cyclopropanation:

Catalyst SystemAlkene SubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Chiral Cobalt(II) ComplexStyrene>95:598%
Rh₂(S-DOSP)₄1-Octene90:1095%
Ti(TADDOLate)₂ / Zn(CH₂I)₂Allyl Alcohol>98:294%

Note: This data is representative of the catalyst systems' performance on model substrates and would require optimization for the specific synthesis of this compound.

Chiral Auxiliaries:

An alternative approach involves the use of a chiral auxiliary. researchgate.netnih.govnih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule. For example, an acrylic acid derivative could be esterified with a chiral alcohol, such as (–)-8-phenylmenthol. Subsequent cyclopropanation of the resulting chiral enoate would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. The cyclopropanated intermediate can then be converted to the target amine, and the chiral auxiliary can be cleaved and recovered. Evans oxazolidinones are another class of highly effective chiral auxiliaries for controlling the stereochemistry of reactions such as aldol (B89426) additions, which could be part of a more complex synthetic route. blogspot.com

Resolution Techniques for Stereoisomers

When an enantioselective synthesis is not employed, a racemic mixture of this compound would be produced. The separation of these enantiomers can be achieved through resolution techniques.

Diastereomeric Salt Formation:

The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid. chemeurope.comlibretexts.orgwikipedia.org The basic amino group of racemic this compound can react with an enantiomerically pure acid, such as (+)-tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. chemeurope.comlibretexts.orgresearchgate.netscispace.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is another powerful technique for separating enantiomers. nih.govmdpi.comresearchgate.netalmacgroup.comnih.gov Lipases are commonly used enzymes for this purpose. nih.govmdpi.comresearchgate.netalmacgroup.comnih.gov In a typical kinetic resolution, the racemic amine is acylated in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by conventional methods like chromatography.

Illustrative Data for Resolution Techniques:

Resolution MethodChiral Resolving Agent/EnzymeDiastereomer/Product SeparationOutcome
Diastereomeric Salt Formation(+)-Tartaric AcidFractional CrystallizationSeparation of enantiomers
Diastereomeric Salt Formation(S)-Mandelic AcidFractional CrystallizationSeparation of enantiomers
Enzymatic Kinetic ResolutionCandida antarctica Lipase BChromatographySeparation of acylated and unreacted enantiomers

Novel and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. These principles can be applied to the synthesis of this compound.

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. For the synthesis of the target compound, several green principles can be applied. For example, mechanochemical methods, such as ball-milling, have been successfully used for Simmons-Smith cyclopropanation reactions, reducing the need for bulk solvents. rsc.org The use of safer and more environmentally benign solvents and reagents, as well as minimizing waste through atom-economical reactions, are central tenets of green chemistry that could be incorporated into the synthetic route.

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. tandfonline.comacs.orgresearchgate.netmpg.deresearchgate.netrsc.org The synthesis of cyclopropylamines has been successfully demonstrated in continuous-flow microreactors. tandfonline.comacs.orgresearchgate.netmpg.de For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup. This would be particularly beneficial for handling potentially hazardous intermediates, such as diazo compounds, in a safer manner due to the small reaction volumes at any given time.

Advanced Structural and Conformational Analysis of 2 Oxan 4 Yl Cyclopropyl Methanamine

Spectroscopic Characterization for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY for conformational preferences)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For [2-(Oxan-4-yl)cyclopropyl]methanamine, a combination of 1D (¹H and ¹³C) and 2D NMR techniques would be essential to assign all proton and carbon signals and to probe the molecule's conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The protons on the cyclopropane (B1198618) ring would appear in the upfield region (typically 0.5-1.5 ppm), with their chemical shifts and coupling constants being highly dependent on the relative stereochemistry (cis/trans) of the substituents. The protons of the aminomethyl group would likely appear as a multiplet, the chemical shift of which would be influenced by the solvent and pH. The oxane ring protons would resonate in the range of 1.5-4.0 ppm, with the protons adjacent to the oxygen atom (positions 2 and 6) appearing at the downfield end of this range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of distinct carbon environments. The cyclopropane carbons would have characteristic upfield chemical shifts. The carbon of the aminomethyl group would be expected in the 30-50 ppm region, while the carbons of the oxane ring would appear in the 20-80 ppm range, with the carbons bonded to the oxygen being the most deshielded.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be crucial for establishing proton-proton coupling networks within the cyclopropane and oxane rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the unambiguous assignment of proton and carbon signals by correlating directly bonded and long-range coupled nuclei, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy) for Conformational Preferences: A NOESY experiment would be particularly insightful for determining the preferred conformation of the molecule in solution. For instance, spatial proximities between protons on the cyclopropane ring and the oxane ring could be identified, providing evidence for specific rotational orientations around the C-C bond connecting the two rings. Furthermore, NOE correlations between the aminomethyl protons and protons on the cyclopropane ring would help to define the conformational preferences of this flexible side chain. Computational studies on simpler cyclopropylamines suggest that the amino group can adopt different rotational conformations, and NOESY could potentially distinguish between these in this compound.

Hypothetical ¹H NMR Data Table

ProtonsChemical Shift (ppm) (Predicted)Multiplicity (Predicted)
Cyclopropane CH0.5 - 1.2m
Cyclopropane CH0.6 - 1.3m
Cyclopropane CH0.8 - 1.5m
Oxane CH₂ (C2, C6)3.4 - 3.8m
Oxane CH (C4)1.5 - 1.9m
Oxane CH₂ (C3, C5)1.6 - 2.0m
Aminomethyl CH₂2.5 - 3.0m
Amine NH₂1.0 - 2.5br s

Hypothetical ¹³C NMR Data Table

CarbonChemical Shift (ppm) (Predicted)
Cyclopropane CH10 - 20
Cyclopropane CH₂15 - 25
Oxane C430 - 40
Oxane C3, C525 - 35
Oxane C2, C665 - 75
Aminomethyl CH₂40 - 50

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their local chemical environment.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclopropane and oxane rings would be observed around 2850-3050 cm⁻¹. The C-O-C stretching of the ether linkage in the oxane ring would give rise to a strong absorption band in the 1050-1150 cm⁻¹ region. The N-H bending vibration (scissoring) of the primary amine would be expected around 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also be useful. The symmetric C-C stretching of the cyclopropane ring, which is often weak in the IR spectrum, should give a strong signal in the Raman spectrum. The C-H stretching vibrations would also be prominent.

Analysis of the fine structure of these bands, including shifts in their positions and changes in their intensities, could provide subtle clues about intermolecular interactions, such as hydrogen bonding involving the amine group.

Hypothetical Vibrational Spectroscopy Data Table

Functional GroupVibrational ModeFTIR Frequency (cm⁻¹) (Predicted)Raman Shift (cm⁻¹) (Predicted)
N-H (Amine)Stretching3300 - 3500 (medium, two bands)3300 - 3500 (weak)
C-H (Cyclopropane)Stretching~3050 (medium)~3050 (strong)
C-H (Oxane/Alkyl)Stretching2850 - 2960 (strong)2850 - 2960 (strong)
N-H (Amine)Bending (Scissoring)1590 - 1650 (medium)Weak
C-O-C (Ether)Asymmetric Stretching1050 - 1150 (strong)Weak
C-C (Cyclopropane)Ring BreathingWeak~1200 (strong)

Mass Spectrometry for Fragmentation Pathway Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The fragmentation behavior upon ionization (e.g., by electron impact) would be expected to follow pathways characteristic of amines and ethers. Common fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, which would lead to the loss of the cyclopropyl (B3062369) group or the formation of a stable iminium ion.

Cleavage of the oxane ring: The oxane ring could undergo fragmentation through various pathways, including the loss of small neutral molecules like water or formaldehyde.

Cleavage of the cyclopropane ring: The strained cyclopropane ring could also open and rearrange, leading to a variety of fragment ions.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, which would provide strong evidence for the proposed structure.

Hypothetical Mass Spectrometry Fragmentation Data Table

m/z (Predicted)Possible Fragment IdentityFragmentation Pathway
155[M]⁺Molecular Ion
140[M - NH₃]⁺Loss of ammonia
125[M - CH₂NH₂]⁺Alpha-cleavage
85[C₅H₉O]⁺Cleavage of the bond between cyclopropane and oxane
70[C₄H₈N]⁺Alpha-cleavage with cyclopropane rearrangement

Crystallographic Investigations (if applicable)

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule in the solid state.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Packing

Should a suitable single crystal of this compound or a salt thereof be obtained, single-crystal X-ray diffraction would provide a wealth of information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's conformation in the solid state.

Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry, provided a suitable heavy atom is present or by using anomalous dispersion effects. This would definitively establish the relative and absolute configurations of the stereocenters in the molecule.

The crystal packing information obtained from such a study would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the amine group and the ether oxygen, which govern the solid-state architecture.

Polymorphism and Solid-State Structural Variability

It is possible that this compound could exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph would have a unique crystal lattice and potentially different physical properties. The existence of polymorphism could be investigated by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Different polymorphs could exhibit variations in the conformation of the molecule, highlighting the flexibility of the structure and the influence of crystal packing forces on its geometry.

Conformational Landscape and Dynamics of this compound

The oxane (tetrahydropyran) ring, like cyclohexane (B81311), is not planar and adopts puckered conformations to alleviate angle and torsional strain. wikipedia.orgunicamp.br The most stable and predominant conformation is the chair form, which minimizes both types of strain by maintaining tetrahedral bond angles and staggering the hydrogen atoms on adjacent carbons. unicamp.brwikipedia.org

The oxane ring can undergo a conformational process known as ring inversion or a "chair flip." During this process, the ring passes through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. wikipedia.orglscollege.ac.in The energy barrier for this inversion in cyclohexane is approximately 10-11 kcal/mol, allowing for rapid interconversion at room temperature. libretexts.orglibretexts.org The presence of the oxygen heteroatom in the oxane ring results in a similar energy barrier. scribd.com

In the case of this compound, the cyclopropylmethanamine group is a substituent on the C4 position of the oxane ring. This substituent can occupy either an axial or an equatorial position. Due to steric hindrance, large substituents preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. rutgers.edu The cyclopropylmethanamine group is sterically demanding, and therefore, the conformer where this group is in the equatorial position is expected to be significantly more stable and thus the predominant form at equilibrium.

Table 1: Predicted Relative Stabilities of Oxane Ring Conformations
ConformationSubstituent PositionPredicted Relative EnergyKey Interactions
ChairEquatorialLowest (Most Stable)Minimal steric strain; avoids 1,3-diaxial interactions.
ChairAxialHigherSignificant 1,3-diaxial steric interactions with axial hydrogens.
Boat/Twist-BoatN/AHighestHigh torsional and steric strain (e.g., flagpole interactions). libretexts.org

Cyclopropyl-Oxane Bond: Rotation around the C-C bond linking the cyclopropyl ring and the oxane ring leads to different rotational isomers (rotamers). The electronic structure of the cyclopropane ring, with its "bent" bonds possessing partial π-character, can influence the rotational barrier. The barrier to rotation around C-C single bonds in alkanes is typically in the range of 3-10 kcal/mol. The relative orientation of the bulky oxane ring and the aminomethyl group across the cyclopropane ring will dictate the most stable conformers, which are likely those that minimize steric clash.

Cyclopropyl-Amine Bond: Similarly, rotation around the C-C bond between the cyclopropyl ring and the aminomethyl group gives rise to distinct conformers. Studies on aminomethyl cyclopropane have shown the existence of multiple stable conformers resulting from rotations around the C-C and C-N bonds. acs.org These conformers, often described as gauche and anti (or trans), have small energy differences between them. acs.org For this compound, the rotational preference will be influenced by steric interactions between the amine group and the adjacent oxane and cyclopropyl rings, as well as potential intramolecular hydrogen bonding.

The presence of a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the oxygen atom of the oxane ring) within the same molecule creates the possibility of an intramolecular hydrogen bond (IHB). masterorganicchemistry.com The formation of such a bond depends on the molecule adopting a conformation that brings these two groups into close proximity with a favorable orientation.

Amino alcohols are known to form strong intramolecular hydrogen bonds. rsc.org The formation of a six- or seven-membered ring via hydrogen bonding is often energetically favorable. In this compound, an IHB could form between one of the amine hydrogens and the oxane oxygen. This interaction would lock the molecule into a more rigid conformation, restricting rotation around the single bonds. The strength of this potential hydrogen bond would influence the conformational equilibrium, potentially stabilizing a conformer that might otherwise be less favored due to steric factors. Computational studies on hydrogen bonding between cyclic ethers and amino acid side chains confirm the favorability of such interactions. nih.gov

Stereochemical Assignment and Chiral Purity Determination Methodologies

This compound possesses multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. The unambiguous determination of the relative and absolute stereochemistry, as well as the assessment of chiral purity, is crucial. A variety of analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers. wordpress.com Differences in the chemical environment of nuclei in different diastereomers lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. wordpress.com Advanced techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space distance information to help elucidate the three-dimensional structure and preferred conformation. For determining the absolute configuration and enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. researchgate.netrsc.org These agents react with or bind to the enantiomers to form diastereomeric species that are distinguishable by NMR. researchgate.net Furthermore, computational methods that calculate NMR shifts for possible stereoisomers can be compared with experimental data to assign the correct structure, a method known as DP4 probability analysis. nih.govnih.gov

X-ray Crystallography: Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govpurechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of every atom can be determined. For chiral molecules, anomalous dispersion techniques can be used to establish the absolute stereochemistry. wikipedia.org However, this method is contingent upon the ability to grow a suitable single crystal of the compound or a derivative. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining the enantiomeric purity (enantiomeric excess) of a chiral compound. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govyakhak.org By comparing the retention times and peak areas of the analyte to those of known standards, the enantiomeric ratio can be accurately quantified. researchgate.net

Table 2: Methodologies for Stereochemical and Purity Analysis
TechniqueInformation ObtainedAdvantagesLimitations
NMR SpectroscopyRelative stereochemistry, conformational analysis, enantiomeric purity (with chiral agents). researchgate.netnih.govProvides detailed structural information in solution.Absolute configuration often requires derivatization or complex analysis. wikipedia.org
X-ray CrystallographyAbsolute configuration, solid-state conformation. nih.govUnambiguous determination of 3D structure. purechemistry.orgRequires a suitable single crystal, which can be difficult to obtain. nih.gov
Chiral HPLCEnantiomeric purity (enantiomeric excess). mdpi.comHighly accurate and reproducible for quantitative analysis. researchgate.netRequires method development and availability of a suitable chiral column.

Reactivity and Chemical Transformations of 2 Oxan 4 Yl Cyclopropyl Methanamine

Reactions at the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a base, enabling a variety of classical amine reactions. These transformations are fundamental in synthetic chemistry for building molecular complexity. The amine functionality is reactive toward electrophiles and can be used to form a wide array of derivatives. evitachem.com

The primary amine of [2-(Oxan-4-yl)cyclopropyl]methanamine readily reacts with various acylating, sulfonylating, and carbamoylating agents to form stable amide, sulfonamide, and urea (B33335) derivatives, respectively.

Acylation: In the presence of a base, the amine undergoes nucleophilic acyl substitution with acyl halides (e.g., acetyl chloride) or carboxylic anhydrides (e.g., acetic anhydride) to yield the corresponding N-acylated amide. These amide derivatives are crucial in many areas of chemical synthesis. researchgate.netgoogle.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) results in the formation of a sulfonamide. Sulfonamides are a significant class of compounds, often found in pharmaceuticals. researchgate.net

Carbamoylation: The amine can react with isocyanates to produce substituted ureas or with carbamoyl (B1232498) chlorides to form carbamates, depending on the specific reagent used.

Table 1: Representative Reactions at the Primary Amine Group

Reaction Type Reagent Class Product Class
Acylation Acyl Halide / Anhydride Amide
Sulfonylation Sulfonyl Chloride Sulfonamide

The nitrogen atom can be further functionalized through the introduction of alkyl groups via direct alkylation or reductive amination.

Alkylation: Direct reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can often result in over-alkylation, yielding a mixture of products including the quaternary ammonium (B1175870) salt.

Reductive Amination: A more controlled and widely used method for preparing secondary or tertiary amines is reductive amination. nih.gov This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding amine. mdpi.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). evitachem.com This method is a cornerstone of C-N bond formation in medicinal chemistry due to its efficiency and broad applicability. nih.gov

The primary amine is a versatile building block for constructing a variety of more complex structures, including imines, amides, and various heterocyclic systems.

Imines: Condensation with aldehydes or ketones under dehydrating conditions yields imines. These imines can be stable compounds themselves or serve as intermediates for further reactions, such as reduction to amines (as in reductive amination) or cycloadditions. nih.gov

Amides: Beyond the use of acyl halides, amides can be formed by coupling the amine with carboxylic acids using a wide range of peptide coupling reagents (e.g., DCC, EDC, HATU). This is a prevalent method for creating the amide bond. researchgate.net

Heterocyclic Derivatives: The amine group can be incorporated into a variety of heterocyclic rings, which are core structures in many biologically active compounds. echemcom.com For instance, reaction with diketones or related synthons can lead to the formation of pyrroles. organic-chemistry.org Similarly, multistep sequences starting from the amine can yield other heterocycles like triazoles or oxadiazoles. echemcom.com

Reactivity of the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol), which imparts olefin-like character and makes it susceptible to ring-opening reactions under various conditions.

The inherent strain of the cyclopropyl ring can be relieved through cleavage of a carbon-carbon bond, a transformation that can be initiated by electrophiles, nucleophiles (in activated systems), or radicals.

Electrophilic Ring-Opening: In the presence of strong acids or electrophiles (like halogens), the cyclopropane ring can be opened. This process typically involves the formation of a carbocationic intermediate, which is then trapped by a nucleophile. The regioselectivity of the opening is governed by the stability of the resulting carbocation.

Radical-Mediated Ring-Opening: The cyclopropane ring can undergo homolytic cleavage when subjected to radical conditions. beilstein-journals.org For example, a radical initiator can trigger a cascade where the cyclopropyl ring opens to form a more stable alkyl radical, which can then participate in subsequent intra- or intermolecular reactions. beilstein-journals.org This strategy is a powerful tool for forming new C-C bonds and accessing complex molecular architectures. beilstein-journals.org

Nucleophilic Ring-Opening: While less common for unactivated cyclopropanes, ring-opening by a nucleophile can occur if the ring is substituted with a strong electron-withdrawing (acceptor) group, which polarizes the ring and makes it susceptible to attack. For this compound, this pathway is generally not favored without prior modification to introduce such an activating group.

Table 2: Potential Cyclopropyl Ring-Opening Conditions

Reaction Type Initiator/Reagent General Outcome
Electrophilic Strong Acid (e.g., HBr) 1,3-Addition Product

Cyclopropanes can formally act as three-carbon synthons in cycloaddition reactions, most notably in [3+2] cycloadditions to form five-membered rings. This reactivity is often unlocked through the installation of donor and acceptor groups on the ring or through transition-metal catalysis.

For this compound, direct participation in cycloadditions is unlikely. However, conversion of the primary amine to an imine could generate a substrate suitable for such transformations. It has been demonstrated that cyclopropyl imines can undergo nickel-catalyzed [3+2] cycloaddition reactions with enones to afford substituted cyclopentanes. nih.gov This type of reaction proceeds via the formation of a metallacycle intermediate, followed by reductive elimination to furnish the five-membered ring.

Transformations Involving the Oxane (Tetrahydropyran) Ring

The tetrahydropyran (B127337) (THP) ring is generally a stable cyclic ether. However, under specific conditions, it can undergo reactions such as ether cleavage, oxidation, and reduction. The presence of the aminomethylcyclopropane substituent can influence the feasibility and outcome of these transformations.

Ether Cleavage Reactions

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like HBr or HI. wikipedia.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. chemistrysteps.com In the case of this compound, the primary amine would also be protonated under these acidic conditions, forming an ammonium salt. This could potentially influence the reaction rate and pathway.

The cleavage of the THP ring in this compound would lead to the formation of a diol derivative. The regioselectivity of the cleavage would be influenced by steric and electronic factors. While specific studies on this molecule are not available, in related systems, the cleavage of substituted tetrahydropyrans can be selective. longdom.org

ReagentConditionsExpected Product(s)Notes
HBr (conc.)High TemperatureBrominated diol derivativeBoth amine and ether are protonated.
HI (conc.)High TemperatureIodinated diol derivativeHI is generally more reactive than HBr for ether cleavage.
BBr₃Anhydrous, low temp.Brominated alcoholA milder alternative for ether cleavage, but may also interact with the amine.

Table 1: Potential Conditions for Ether Cleavage of the Tetrahydropyran Ring

This table presents hypothetical reaction conditions based on general principles of ether cleavage, as specific data for this compound is not publicly available.

Oxidation and Reduction Reactions of the Tetrahydropyran Ring

The tetrahydropyran ring is generally resistant to oxidation and reduction under standard conditions. Strong oxidizing agents would likely react with the primary amine first. Selective oxidation of the THP ring in the presence of an unprotected amine is challenging. Protection of the amine group, for instance as an amide, would be a prerequisite for attempting selective oxidation of the cyclic ether. libretexts.org Potential oxidation products could include lactones or ring-opened dicarboxylic acids, depending on the oxidant and reaction conditions.

Similarly, the reduction of the ether linkage in a saturated ring like tetrahydropyran is not a common transformation and would require forcing conditions, which would likely also affect other parts of the molecule.

Chemoselectivity and Regioselectivity in Complex Chemical Transformations of this compound

The presence of multiple functional groups in this compound makes chemoselectivity a critical consideration in its chemical transformations. The primary amine is the most nucleophilic and basic site and will typically react preferentially with electrophiles. For instance, in acylation or alkylation reactions, the amine will react selectively over the ether oxygen. rsc.org

Regioselectivity becomes important when considering reactions that could occur at different positions on the tetrahydropyran or cyclopropane rings. For example, if a reaction were to proceed via a radical mechanism, abstraction of a hydrogen atom could potentially occur at various sites. The stability of the resulting radical intermediate would dictate the regioselectivity of the reaction.

In the absence of direct experimental data for this compound, predictions about its reactivity rely on the established principles of organic chemistry. The interplay between the electronic and steric properties of the cyclopropyl, amino, and tetrahydropyranyl moieties will ultimately govern the outcome of its chemical transformations. Further experimental studies are necessary to fully elucidate the reactivity profile of this complex molecule.

Reaction TypeExpected ChemoselectivityRationale
AcylationAmine > EtherThe lone pair of the nitrogen in the primary amine is more available for nucleophilic attack than the lone pairs on the ether oxygen.
AlkylationAmine > EtherSimilar to acylation, the primary amine is a stronger nucleophile.
Strong Acid TreatmentAmine and Ether ProtonationBoth the amine and the ether oxygen are basic sites that will be protonated by strong acids.
Mild OxidationAmine OxidationPrimary amines are more susceptible to oxidation than the C-H bonds of the tetrahydropyran ring under mild conditions. nih.gov

Table 2: Predicted Chemoselectivity in Reactions of this compound

This table is based on general principles of functional group reactivity.

Derivatization and Analogue Synthesis of 2 Oxan 4 Yl Cyclopropyl Methanamine

Strategies for Structural Modification of the Parent Compound

Structural modifications of [2-(Oxan-4-yl)cyclopropyl]methanamine are aimed at systematically altering its physicochemical and pharmacological properties. These modifications can be broadly categorized into three main areas: the primary amine group, the cyclopropyl (B3062369) ring, and the oxane moiety.

The primary amine group of this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's basicity, polarity, and potential for hydrogen bonding.

Standard synthetic transformations can be employed to modify the amine group. These include:

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents can be achieved through reactions with alkyl halides or aryl halides under appropriate conditions.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides, which can alter the electronic properties and conformational flexibility of the side chain.

N-Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, which are known to be metabolically stable and can act as hydrogen bond donors. A simple and efficient procedure for the N-sulfonylation of amines involves using p-toluenesulfonyl chloride in the presence of atomized sodium in a mixture of ethanol (B145695) and tetrahydrofuran (B95107) under sonic conditions, leading to high yields in a short reaction time. nih.govresearchgate.net

Urea (B33335) and Carbamate Formation: The primary amine can be converted to ureas and carbamates through reactions with isocyanates or chloroformates, respectively. nih.govorganic-chemistry.orgorganic-chemistry.org A mild and efficient method for the synthesis of ureas and carbamates involves the reaction of carbamic acids, derived from the amine and carbon dioxide, with Mitsunobu reagents or activated alcohols. nih.govorganic-chemistry.org Zirconium(IV)-catalyzed exchange processes also provide a route to these derivatives. organic-chemistry.org

Table 1: Examples of Amine Group Modifications and Corresponding Reagents

Derivative ClassReagent ExampleFunctional Group Introduced
N-AlkylamineAlkyl halide (e.g., CH₃I)-NH(CH₃)
N-ArylamineAryl halide (e.g., C₆H₅Br)-NH(C₆H₅)
N-AcylamideAcyl chloride (e.g., CH₃COCl)-NHC(O)CH₃
N-SulfonamideSulfonyl chloride (e.g., TsCl)-NHSO₂C₆H₄CH₃
UreaIsocyanate (e.g., R-NCO)-NHC(O)NHR
CarbamateChloroformate (e.g., ClCO₂R)-NHCO₂R

Substituent Variations on the Cyclopropyl Ring

The cyclopropyl ring is a critical structural element that imparts conformational rigidity. longdom.orgrsc.org Introducing substituents onto this ring can influence the molecule's spatial arrangement and interaction with biological targets.

Key strategies for modifying the cyclopropyl ring include:

Introduction of Alkyl and Aryl Groups: Synthetic methods for preparing substituted cyclopropylamines can be adapted to introduce alkyl or aryl groups at various positions on the cyclopropyl ring. nih.gov

Gem-Dihalogenation: The addition of dihalocarbenes to appropriate olefin precursors can generate gem-dihalocyclopropanes, which can serve as precursors to this compound analogues.

Recent advances in synthetic methodology have provided various routes to substituted cyclopropanes, which can be applied to the synthesis of analogues of the target compound. nih.gov

Modification of the oxane ring can significantly impact the compound's polarity, solubility, and metabolic stability.

Approaches for altering the oxane ring include:

Introduction of Substituents: Functional groups such as hydroxyl, alkyl, or alkoxy groups can be introduced at various positions on the oxane ring. The synthesis of substituted tetrahydropyrans can be achieved through methods like the intramolecular oxa-Michael addition or the cyclization of δ-halocarbanions with aldehydes. organic-chemistry.orgmdpi.com

Heteroatom Variation: Replacing the oxygen atom of the oxane ring with other heteroatoms, such as sulfur (to form a thiane (B73995) ring) or nitrogen (to form a piperidine (B6355638) ring), would generate analogues with distinct electronic and steric properties.

Ring Size Modification: Analogues with smaller (tetrahydrofuran) or larger (oxepane) rings can be synthesized to probe the impact of ring size on biological activity. The synthesis of substituted tetrahydrofurans can be achieved through intramolecular SN2 reactions of hydroxyl nucleophiles. nih.gov

Formation of Oxaspirocycles: The creation of spirocyclic systems involving the oxane ring can introduce further conformational constraints. nih.govresearchgate.netrsc.org

Synthesis of Conformationally Constrained Analogues of this compound

Introducing conformational constraints into the structure of this compound can lead to analogues with enhanced potency and selectivity by reducing the entropic penalty upon binding to a biological target.

Strategies to achieve conformational rigidity include:

Fusion of Additional Rings: The synthesis of bicyclic or polycyclic systems that incorporate the core structure of this compound can severely restrict its conformational freedom. For example, the synthesis of cyclopropyl-fused carbocyclic systems can provide rigid scaffolds. nih.gov

Introduction of Spirocenters: The creation of spirocyclic junctions can lock the conformation of the molecule. Methods for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones and other spiro-cyclopropane derivatives could be adapted for this purpose. rsc.orgresearchgate.netresearchgate.net The synthesis of oxaspiro[2.2]pentanes and their subsequent rearrangement can also provide access to unique spirocyclic systems. nih.gov

Incorporation into Rigid Scaffolds: The this compound motif can be incorporated into larger, rigid molecular frameworks. nih.govresearchgate.net

Preparation of Isotopically Labeled Analogues for Mechanistic and Tracing Studies

Isotopically labeled analogues of this compound are invaluable tools for elucidating metabolic pathways, determining receptor binding kinetics, and as internal standards in quantitative analytical methods. acs.orgnih.gov

Common isotopes used for labeling include deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C).

Methods for isotopic labeling include:

Deuterium and Tritium Labeling:

Amine Group: The hydrogen atoms on the amine group can be exchanged with deuterium or tritium under appropriate conditions.

Cyclopropyl Ring: Recoil tritium reactions can be used to label cyclopropane (B1198618) rings, though this method can lead to ring opening. acs.org More controlled methods for deuterium and tritium labeling of organic molecules have been recently reviewed. acs.orgnih.govmdpi.commpg.de

Oxane Ring: Specific deuterium labeling of the oxane ring can be achieved by using deuterated reagents in its synthesis.

Carbon-13 and Carbon-14 Labeling:

The introduction of ¹³C or ¹⁴C typically requires a de novo synthesis of the molecule using a labeled starting material. For example, a ¹⁴C-labeled precursor could be used in the synthesis of the cyclopropane ring or the oxane moiety.

Table 2: Isotopes and Their Applications in Studying this compound

IsotopeCommon Labeling PositionPrimary Application
²H (Deuterium)Amine, Cyclopropyl Ring, Oxane RingMechanistic studies (kinetic isotope effects), metabolic fate studies
³H (Tritium)Amine, Cyclopropyl Ring, Oxane RingRadioligand binding assays, autoradiography, metabolic tracing
¹³CCyclopropyl Ring, Oxane Ring, Methylamine CarbonNMR studies, metabolic pathway analysis
¹⁴CCyclopropyl Ring, Oxane Ring, Methylamine CarbonQuantitative analysis of drug distribution and metabolism

Combinatorial Chemistry Approaches for the Generation of Diverse Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis and screening of large libraries of this compound analogues, accelerating the discovery of compounds with desired biological activities. nih.govimperial.ac.ukuniroma1.itamericanpeptidesociety.org

Key approaches in combinatorial synthesis include:

Solid-Phase Synthesis: The parent compound or a key intermediate can be attached to a solid support, allowing for the use of excess reagents and simplified purification. nih.govmdpi.com The amine group is a common point of attachment to the resin.

Solution-Phase Parallel Synthesis: This approach involves the simultaneous synthesis of a library of compounds in separate reaction vessels, often using automated liquid handling systems. enamine.netnih.govacs.org This method is well-suited for the derivatization of the amine group with a diverse set of building blocks. enamine.net

Library Design: The design of a combinatorial library typically involves a common core scaffold (in this case, the this compound framework) and a set of diverse building blocks that are systematically combined to generate a library of analogues. Computational tools can be employed to design libraries with optimal diversity and drug-like properties. nih.gov

The primary amine of this compound is an ideal handle for combinatorial derivatization, allowing for the generation of extensive libraries of amides, sulfonamides, ureas, and carbamates through reaction with diverse sets of carboxylic acids, sulfonyl chlorides, isocyanates, and chloroformates, respectively.

Computational and Theoretical Studies on 2 Oxan 4 Yl Cyclopropyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of molecular properties with a high degree of accuracy.

Geometry Optimization and Energetics of Stereoisomers and Conformers

[2-(Oxan-4-yl)cyclopropyl]methanamine is a structurally complex molecule with multiple stereocenters and rotatable bonds, giving rise to a variety of stereoisomers and conformers. Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

Due to the substituted cyclopropane (B1198618) ring, the molecule can exist as cis and trans diastereomers. Furthermore, the oxane ring exists in a chair conformation, and rotations around the single bonds connecting the rings and the aminomethyl group lead to various conformers. High-level quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), are typically used to calculate the optimized geometries and relative energies of these different forms. The relative energies are critical for determining the most likely conformations to be populated at room temperature.

Table 1: Calculated Relative Energies of this compound Isomers and Conformers This data is illustrative and based on typical energy differences observed in similar systems.

Stereoisomer/ConformerRelative Energy (kcal/mol)Computational MethodBasis Set
trans-Conformer 1 (Equatorial)0.00DFT (B3LYP)6-31G(d)
trans-Conformer 2 (Axial)1.85DFT (B3LYP)6-31G(d)
cis-Conformer 1 (Equatorial)3.20DFT (B3LYP)6-31G(d)
cis-Conformer 2 (Axial)4.50DFT (B3LYP)6-31G(d)

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential Maps)

The electronic structure dictates the molecule's reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactions. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. For this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group due to its lone pair of electrons.

Charge distribution analysis reveals the partial charges on each atom, indicating polar regions within the molecule. The electronegative oxygen and nitrogen atoms are expected to have a partial negative charge, while the adjacent carbon and hydrogen atoms will have a partial positive charge.

Electrostatic potential (ESP) maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In this compound, the most negative potential would be located around the nitrogen and oxygen atoms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data that can be compared with experimental results to verify the molecule's structure. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated to aid in the assignment of experimental spectra. These calculations are particularly useful for distinguishing between different stereoisomers.

Similarly, the vibrational frequencies corresponding to infrared (IR) absorption bands can be computed. These predicted frequencies can help in identifying characteristic functional groups, such as the N-H stretches of the amine and the C-O-C stretches of the oxane ring.

Molecular Mechanics and Molecular Dynamics Simulations

For larger systems and longer timescale phenomena, molecular mechanics and molecular dynamics simulations are employed. These methods use classical physics to model molecular behavior, making them computationally less expensive than quantum chemical calculations.

Comprehensive Conformational Analysis and Potential Energy Surface Mapping

Molecular mechanics force fields can be used to perform a more extensive conformational search to identify a larger set of low-energy conformers. By systematically rotating the molecule's dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be generated. The PES provides a comprehensive map of the conformational landscape, showing the relative energies of different conformations and the energy barriers between them.

Dynamic Behavior and Interconversion Pathways

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound, often in a simulated solvent environment, can reveal its dynamic behavior. These simulations can show how the molecule transitions between different conformations, providing insights into its flexibility. The interconversion pathways between different conformers, such as the chair-flipping of the oxane ring, can be visualized and the energetic barriers for these processes can be estimated. This information is valuable for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors.

In Silico Prediction of Reactivity and Reaction Pathways

No publicly available studies detailing the in silico prediction of reactivity or reaction pathways for this compound were identified. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, are often employed to predict molecular properties like orbital energies (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies. This information helps in forecasting a molecule's reactivity, potential reaction sites for electrophilic or nucleophilic attack, and the thermodynamics of possible reaction pathways. However, no such specific computational analyses have been published for this compound.

Development of Force Field Parameters for this compound and Related Cyclopropyl-Oxane Scaffolds

No specific force field parameters for this compound or the general cyclopropyl-oxane scaffold have been published. Force fields are empirical functions used in molecular mechanics and molecular dynamics simulations to calculate the potential energy of a system of atoms. The development of accurate, bespoke parameters for a novel or uncommon scaffold like cyclopropyl-oxane requires extensive quantum mechanical calculations and validation against experimental data. nih.gov While generalized force fields (e.g., GAFF, CGenFF) can be used to generate approximate parameters for novel molecules, specific, high-accuracy parameters derived for this particular scaffold are not available in the literature. Such development is a significant undertaking and is typically only performed when the scaffold is a key component of a major research project, such as the development of new pharmaceuticals.

Applications of 2 Oxan 4 Yl Cyclopropyl Methanamine As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The unique stereochemical and electronic properties of the cyclopropylmethanamine group make it a valuable component in the synthesis of complex organic molecules. The primary amine serves as a key functional handle for a variety of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. These reactions allow for the straightforward linkage of the [2-(Oxan-4-yl)cyclopropyl]methyl fragment to other molecular entities, thereby enabling the construction of larger and more intricate structures.

The presence of the cyclopropane (B1198618) ring introduces conformational rigidity and a specific spatial arrangement of substituents, which can be crucial for the biological activity of the target molecule. Furthermore, the oxane ring, a derivative of tetrahydropyran (B127337), can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The strategic incorporation of this building block can, therefore, be a key step in the total synthesis of natural products and their analogues, as well as in the development of new pharmaceutical candidates.

For instance, analogous cyclopropylamine (B47189) derivatives are integral to the structure of various bioactive compounds, where the cyclopropane ring acts as a rigid spacer or a bioisostere for other chemical groups. The oxane moiety is also a common feature in many biologically active compounds and natural products, contributing to their interaction with biological targets.

Table 1: Potential Reactions Utilizing [2-(Oxan-4-yl)cyclopropyl]methanamine

Reaction Type Reagent/Partner Resulting Structure Potential Application
Acylation Acid chloride, Carboxylic acid Amide Synthesis of peptides, polymers, and complex amides.
Reductive Amination Aldehyde, Ketone Secondary or Tertiary Amine Elaboration of the amine functionality for diverse scaffolds.
N-Alkylation Alkyl halide Secondary or Tertiary Amine Introduction of various alkyl substituents.
Michael Addition α,β-Unsaturated carbonyl β-Amino carbonyl compound Formation of carbon-nitrogen bonds and functionalized adducts.

As a Precursor for Chiral Auxiliaries or Ligands in Asymmetric Synthesis

Chiral amines are fundamental in asymmetric synthesis, where they can be employed as chiral auxiliaries or as ligands for metal catalysts to induce stereoselectivity in chemical reactions. While this compound is not inherently chiral in its racemic form, it can be resolved into its constituent enantiomers or synthesized in an enantiomerically pure form. These chiral versions of the molecule hold significant promise as precursors for the development of novel chiral auxiliaries and ligands.

The primary amine can be readily converted into various functional groups, such as amides or imines, which can then coordinate to a metal center. The defined stereochemistry of the cyclopropane ring and the oxane group would create a chiral environment around the metal, enabling the enantioselective transformation of a prochiral substrate.

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. The rigid and sterically defined structure of this compound could lead to the creation of ligands that exhibit high levels of enantiocontrol in a variety of catalytic processes, including hydrogenations, C-C bond-forming reactions, and oxidations.

Incorporation into Macrocyclic and Supramolecular Architectures

Macrocycles and supramolecular assemblies are of great interest due to their unique host-guest binding properties and their applications in areas such as drug delivery, sensing, and catalysis. The bifunctional nature of this compound, with its nucleophilic amine and the potential for the oxane oxygen to act as a hydrogen bond acceptor, makes it an attractive building block for the construction of such large and organized structures.

Through reactions such as amide bond formation or Schiff base condensation under high-dilution conditions, this building block can be cyclized with complementary difunctional molecules to form macrocycles. The specific geometry of the cyclopropane ring and the conformational flexibility of the oxane ring would influence the size and shape of the resulting macrocyclic cavity.

In supramolecular chemistry, the amine and oxane functionalities can participate in non-covalent interactions, such as hydrogen bonding and host-guest interactions, to direct the self-assembly of well-defined, multi-component architectures. The unique shape imparted by the cyclopropyl (B3062369) and oxane groups could lead to novel recognition motifs and assembly patterns.

Preparation of Novel Heterocyclic Scaffolds Utilizing its Amine Functionality

The primary amine of this compound is a versatile functional group for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and the development of new methods for their synthesis is of paramount importance.

By reacting with appropriate bifunctional electrophiles, the amine can participate in cyclization reactions to form various heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds could yield pyrimidines, while reaction with α-haloketones followed by intramolecular cyclization could lead to the formation of piperazines or other related heterocycles. The [2-(Oxan-4-yl)cyclopropyl] substituent would be incorporated into the final heterocyclic structure, potentially modulating its biological activity and physicochemical properties.

The ability to use this building block to access novel heterocyclic scaffolds opens up new avenues for the discovery of compounds with unique biological profiles. The combination of the cyclopropane, oxane, and a newly formed heterocyclic ring in a single molecule could result in synergistic effects and lead to the identification of potent and selective therapeutic agents.

Future Research Directions and Unexplored Avenues for 2 Oxan 4 Yl Cyclopropyl Methanamine

Discovery of Novel and Highly Efficient Synthetic Routes

While general methods for synthesizing cyclopropylamines exist, the development of novel and highly efficient routes tailored to [2-(Oxan-4-yl)cyclopropyl]methanamine is a primary area for future research. nih.gov Current strategies often involve multi-step processes that can be resource-intensive. organic-chemistry.org Future work should focus on atom economy, stereoselectivity, and the use of readily available starting materials.

Key research objectives could include:

Catalytic Cyclopropanation: Investigating transition-metal catalyzed cyclopropanation of olefins derived from oxane-4-carbaldehyde could provide a direct and stereocontrolled route. nih.gov Developing enantioselective versions of these reactions would be crucial for accessing specific stereoisomers, which is often vital for biological applications. nih.gov

Titanium-Mediated Syntheses: Adapting methods like the Kulinkovich-Szymoniak reaction, which uses a Ti(II)-mediated coupling of nitriles with Grignard reagents, could offer a direct, one-step synthesis from an oxane-substituted nitrile precursor. organic-chemistry.orgrsc.org This approach is noted for its simplicity and use of inexpensive starting materials. organic-chemistry.org

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis could enhance reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing reaction times and waste.

One-Pot Strategies: Designing tandem or domino reactions that form both the cyclopropane (B1198618) and amine functionalities in a single synthetic operation from simple oxane-based precursors would represent a significant leap in efficiency.

Synthetic StrategyPotential PrecursorKey Features
Enantioselective Catalytic CyclopropanationOlefin derived from Oxane-4-carbaldehydeHigh stereocontrol, access to specific isomers.
Kulinkovich-Szymoniak ReactionOxane-substituted nitrileOne-step process, cost-effective. organic-chemistry.org
Flow ChemistryVariousImproved scalability, safety, and efficiency.

Investigation of Undiscovered or Unique Reactivity Patterns

The high ring strain of the cyclopropane ring, combined with the nucleophilic amine and the adjacent oxane ring, suggests that this compound may exhibit unique reactivity. longdom.org Future research should aim to uncover and harness these patterns for synthetic utility.

Potential areas of exploration include:

Ring-Opening Reactions: The strained C-C bonds of the cyclopropyl (B3062369) group can be cleaved under various conditions (polar, radical, or transition-metal-catalyzed). acs.org Investigating the regioselective and stereoselective ring-opening of this compound could provide access to novel acyclic or larger ring structures containing the oxane moiety. The influence of the oxane's oxygen atom as a potential coordinating group in these transformations is an unexplored aspect.

Photochemical and Electrochemical Activation: Modern synthetic methods using visible-light photoredox catalysis or electrochemistry could unlock novel reactivity. chemrxiv.org For instance, asymmetric [3+2] photocycloaddition reactions, which have been developed for N-aryl cyclopropylamines, could be explored with this compound to construct complex cyclopentylamine (B150401) scaffolds in an atom-economical manner. rsc.org

Directed C-H Functionalization: Research into metal-catalyzed reactions involving C-H functionalization could lead to the selective modification of the oxane or cyclopropane rings. nih.govacs.org This would allow for the late-stage diversification of the core structure, enabling the rapid generation of derivative libraries for screening purposes.

Advanced Computational Modeling for Predictive Synthesis and Molecular Design

Computational chemistry offers powerful tools to guide and accelerate experimental research. Applying these methods to this compound can provide deep insights into its properties and reactivity, aiding in the design of new syntheses and functional molecules.

Future computational studies could focus on:

Mechanism and Transition State Analysis: Using Density Functional Theory (DFT) to model the reaction pathways of potential synthetic routes can help optimize reaction conditions and predict stereochemical outcomes. This is particularly valuable for designing catalysts for enantioselective transformations.

Predictive Retrosynthesis: Employing machine learning and artificial intelligence algorithms for computer-aided retrosynthesis can help identify novel and non-intuitive synthetic pathways to the target molecule and its derivatives. rsc.org

Molecular Design and Virtual Screening: For applications in medicinal chemistry, computational tools can be used to design derivatives of this compound. nih.gov Molecular docking and molecular dynamics simulations can predict the binding of these derivatives to biological targets, such as enzymes like Lysine Specific Demethylase 1 (LSD1), for which other cyclopropylamines have shown inhibitory activity. nih.gov Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help prioritize compounds with favorable drug-like characteristics for synthesis. nih.gov

Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT)Reaction Mechanism AnalysisOptimize synthetic routes and predict stereoselectivity.
Machine Learning ModelsRetrosynthesis & Property PredictionDiscover new synthetic pathways and design novel derivatives. rsc.org
Molecular Dynamics (MD) SimulationDrug DesignEvaluate binding affinity of derivatives to biological targets. nih.gov

Exploration of this compound in Emerging Chemical Technologies

The unique structural combination of a cyclopropylamine (B47189) and an oxane ring makes this compound a promising building block for various advanced applications.

Promising avenues for exploration are:

Medicinal Chemistry: The cyclopropylamine motif is a key component in several approved drugs, including monoamine oxidase inhibitors (MAOIs) used to treat depression. longdom.orgdigitellinc.com The tetrahydropyran (B127337) ring is also a well-established scaffold in many pharmaceuticals, including anticancer agents. guidechem.comchemicalbook.com Future research should explore derivatives of this compound as potential therapeutic agents, for instance, in oncology or neuroscience. nih.gov

Agrochemicals: Cyclopropylamine derivatives are also utilized in the formulation of herbicides, fungicides, and insecticides. longdom.org The specific stereochemistry and functionality of this compound could be leveraged to develop new, more selective, and potent agrochemicals.

Materials Science: The rigidity and defined three-dimensional structure imparted by the cyclopropane ring could be exploited in the synthesis of specialty polymers and advanced materials. longdom.org Incorporating this scaffold into polymer backbones or as pendant groups could lead to materials with unique thermal or mechanical properties.

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